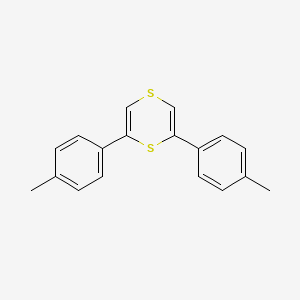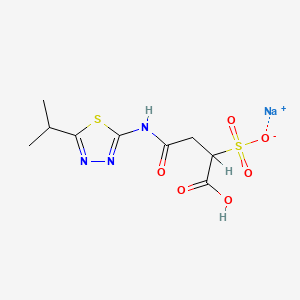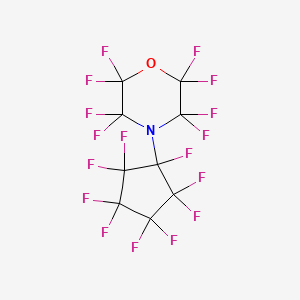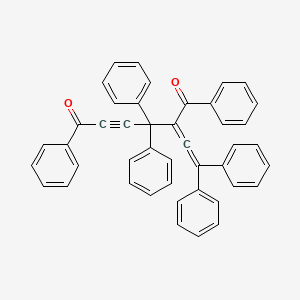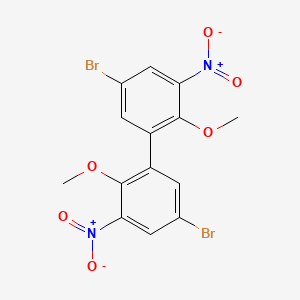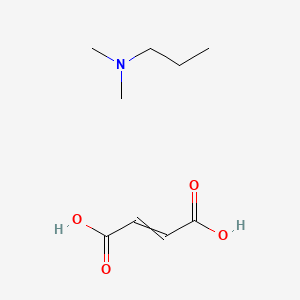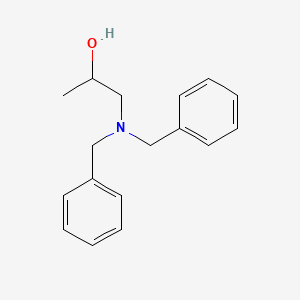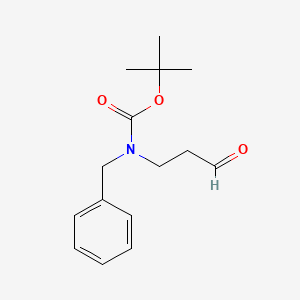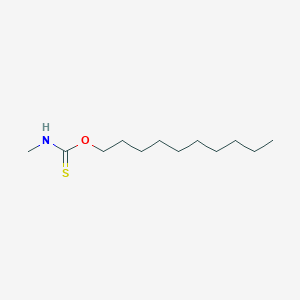
O-Decyl methylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Decyl methylcarbamothioate is an organic compound belonging to the class of thiocarbonic acid derivatives It is characterized by the presence of a decyl group attached to a methylcarbamothioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Decyl methylcarbamothioate typically involves the reaction of decanol with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
O-Decyl methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the decyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates.
科学的研究の応用
O-Decyl methylcarbamothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
作用機序
The mechanism of action of O-Decyl methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
- O-Dodecyl methylcarbamothioate
- O-Octyl methylcarbamothioate
- O-Hexyl methylcarbamothioate
Uniqueness
O-Decyl methylcarbamothioate is unique due to its specific decyl group, which imparts distinct chemical and physical properties. Compared to its homologs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.
特性
CAS番号 |
92411-97-7 |
|---|---|
分子式 |
C12H25NOS |
分子量 |
231.40 g/mol |
IUPAC名 |
O-decyl N-methylcarbamothioate |
InChI |
InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-11-14-12(15)13-2/h3-11H2,1-2H3,(H,13,15) |
InChIキー |
KZOJVPNPYCXLOE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=S)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


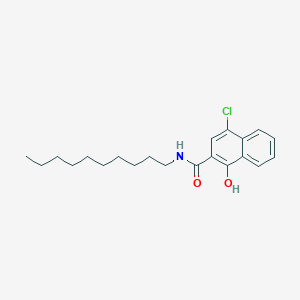
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
